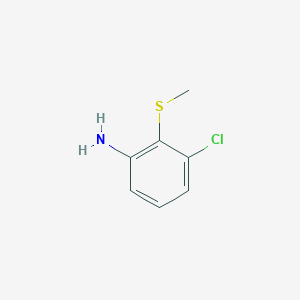

3-Chloro-2-(methylsulfanyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 . It is not intended for human or veterinary use and is typically used for research purposes.

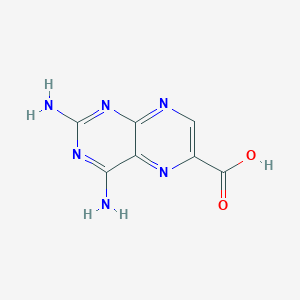

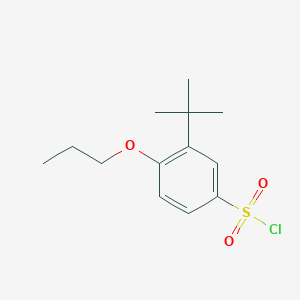

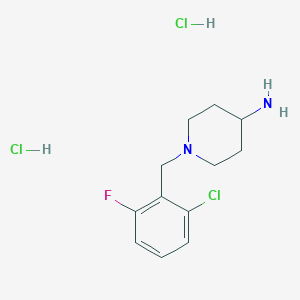

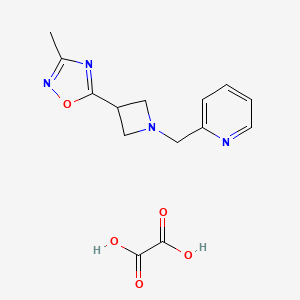

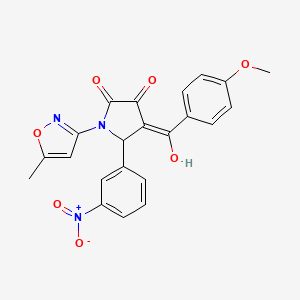

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

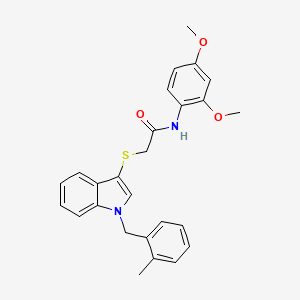

Organic Synthesis Applications

Synthesis of Sulfonated Oxindoles : Tong Liu, D. Zheng, and Jie Wu (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines, leading to sulfonated oxindoles in good yields under mild conditions Tong Liu, D. Zheng, Jie Wu, 2017.

Ortho-Selective Chlorination : B. Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating and oxidizing agent for aniline derivatives, demonstrating efficient ortho-selective chlorination under aqueous conditions B. Vinayak, Pardhi Vishal Ravindrakumar, D. V. Ramana, M. Chandrasekharam, 2018.

Anion–π and Lone Pair–π Interactions : J. Costa and colleagues (2010) designed new 1,3,5-triazine-based ligands to study anion–π and lone pair–π interactions in coordination compounds, providing insights into the structural aspects of these interactions J. Costa, Adriana R. G. Castro, Roberta Pievo, O. Roubeau, B. Modec, B. Kozlevčar, S. Teat, P. Gamez, J. Reedijk, 2010.

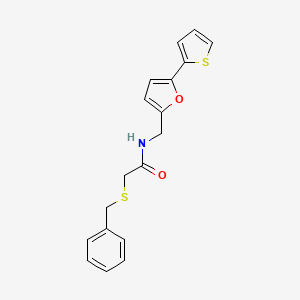

Environmental and Material Science Applications

Degradation of Aniline Compounds : Z. Liu, H. Yang, Z. Huang, P. Zhou, and S. Liu (2002) investigated the degradation of aniline and its derivatives by a newly isolated Delftia sp. AN3, highlighting the potential for bioremediation of contaminated environments Z. Liu, H. Yang, Z. Huang, P. Zhou, S. Liu, 2002.

Electro-Emissive Devices : Bo Wang et al. (2020) constructed novel binary copolymer films using aniline and haloanilines for electro-emissive devices (EEDs), showing significant potential for applications in IR thermal control and dynamic camouflage Bo Wang, L. X. Zhang, Gaoping Xu, Lebin Wang, Mengyao Pan, Feifei Ren, Xi Chen, Xiaobai Li, Yao Li, 2020.

Mechanism of Action

Safety and Hazards

3-Chloro-2-(methylsulfanyl)aniline is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It may be harmful if swallowed, toxic in contact with skin, cause skin irritation, cause serious eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name |

3-chloro-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYILPFRFCVIKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)

![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)

![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)